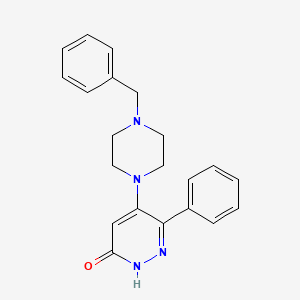

5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-20-15-19(21(23-22-20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKYFGVFBRJRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone chemical structure and properties

[1][2]

Executive Summary

Compound Identity: 5-(4-benzylpiperazin-1-yl)-6-phenylpyridazin-3(2H)-one CAS Registry Number: 477863-26-6 Molecular Formula: C₂₁H₂₂N₄O Molecular Weight: 346.43 g/mol [1][2]

This compound represents a "privileged scaffold" in drug discovery, belonging to the class of 6-phenyl-3(2H)-pyridazinones .[1][2] It is primarily investigated for two distinct pharmacological profiles: antiplatelet activity (via phosphodiesterase inhibition) and non-narcotic analgesia (via cyclooxygenase inhibition and adrenergic modulation).[2][3] Its structure features a pyridazinone core substituted with a lipophilic phenyl group at position 6 and a bulky, basic benzylpiperazine moiety at position 5, which is critical for its receptor-ligand interactions.[3]

Chemical Structure & Physicochemical Properties[1][2][4][5][6]

Structural Analysis

The core pharmacophore is the 3(2H)-pyridazinone ring.[1][2] The molecule exhibits lactam-lactim tautomerism, although the lactam (carbonyl) form predominates in physiological conditions and solid state.[2]

-

Position 6 (Phenyl): Provides essential lipophilicity and π-π stacking capability, anchoring the molecule within the hydrophobic pockets of target enzymes (e.g., PDE3, COX-2).[2][3]

-

Position 5 (4-Benzylpiperazine): This bulky substituent serves two roles:[1][2]

-

Piperazine Ring: Acts as a rigid linker and a proton acceptor (at physiological pH), facilitating ionic interactions with acidic residues in the binding site.[2][3]

-

Benzyl Group: Extends into distal hydrophobic regions of the target protein, enhancing selectivity and potency compared to unsubstituted piperazine analogs.[3]

-

Physicochemical Data

| Property | Value | biological Implication |

| LogP (Predicted) | ~2.5 – 3.2 | Moderate lipophilicity; indicates good oral bioavailability and blood-brain barrier (BBB) penetration potential.[1][2] |

| H-Bond Donors | 1 (NH) | The lactam NH is a critical donor for binding site alignment.[1][2] |

| H-Bond Acceptors | 4 (3 N, 1 O) | Facilitates extensive hydrogen bonding networks.[2] |

| pKa (Piperazine) | ~8.0 – 9.0 | Predominantly protonated at physiological pH (7.4), aiding solubility and electrostatic binding.[2][3] |

Synthetic Methodology

The synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones typically proceeds via the Mucochloric Acid Route , a robust method for generating the 4,5-dihalo-pyridazinone precursor, followed by nucleophilic aromatic substitution (SₙAr).[1][2]

Reaction Scheme (Graphviz)

Caption: Synthetic pathway via the 4,5-dichloro-6-phenyl-3(2H)-pyridazinone intermediate. Regioselectivity at position 5 is achieved through steric control and solvent choice.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dichloro-6-phenyl-3(2H)-pyridazinone

-

Friedel-Crafts: React mucochloric acid (1.0 eq) with benzene (excess) in the presence of anhydrous aluminum chloride (AlCl₃, 2.5 eq) at room temperature. Quench with ice/HCl to isolate the acyclic intermediate.[1][2]

-

Cyclization: Reflux the intermediate with hydrazine hydrate (1.2 eq) in ethanol or acetic acid for 3–6 hours.

-

Purification: Cool the mixture; the precipitate is filtered and recrystallized from ethanol to yield the 4,5-dichloro precursor.

Step 2: Nucleophilic Substitution (SₙAr)

-

Reactants: Dissolve 4,5-dichloro-6-phenyl-3(2H)-pyridazinone (1.0 mmol) in ethanol (10 mL).

-

Nucleophile Addition: Add 1-benzylpiperazine (2.0 mmol) and triethylamine (Et₃N, 2.0 mmol) as a proton scavenger.

-

Conditions: Reflux the mixture for 6–12 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Regiochemistry: The reaction yields a mixture of 4- and 5-substituted isomers.[1][2][4] The 5-isomer is often thermodynamically favored or separated via column chromatography (Silica gel, gradient elution).[2]

-

Characterization: The product is confirmed by ¹H-NMR, showing the disappearance of one chlorine signal and the integration of piperazine protons.

Pharmacological Properties & Mechanism of Action[5][8]

Antiplatelet Activity (PDE Inhibition)

This compound acts as an inhibitor of Phosphodiesterase III (PDE3) .[2][3] By preventing the degradation of cyclic AMP (cAMP) in platelets, it increases intracellular cAMP levels.[3]

-

Mechanism: Elevated cAMP activates Protein Kinase A (PKA).[1][2][3]

-

Downstream Effect: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein) and inhibits calcium mobilization from the dense tubular system.[1][2]

-

Result: Inhibition of platelet shape change and aggregation.[1][2]

Analgesic & Anti-inflammatory Activity

Structurally related to Emorfazone , this compound exhibits analgesic effects without the gastric ulceration typical of NSAIDs.[3]

-

COX Inhibition: Moderate inhibition of Cyclooxygenase (COX-1/COX-2), reducing prostaglandin synthesis.[1][2]

-

Non-Opioid Pathway: Evidence suggests modulation of the descending noradrenergic inhibitory pathway, making it effective for nociceptive pain.[3]

Mechanism of Action Diagram (Graphviz)

Caption: Dual mechanism of action targeting PDE3 (antiplatelet) and COX enzymes (analgesic/anti-inflammatory).[2][3]

References

-

Sotelo, E., et al. (2002).[3] "Pyridazines.[1][2][5][6][7][8][9][10][11] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones."[1][2] Bioorganic & Medicinal Chemistry, 10(9), 2873-2882.[3] Link

-

ChemicalBook. (n.d.).[1][2] "5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone - CAS 477863-26-6."[1][2] Link

-

Dogruer, D. S., et al. (2003).[3] "Synthesis and analgesic and anti-inflammatory activity of new pyridazinones." Turkish Journal of Chemistry, 27, 727-738.[3] Link

-

Asif, M. (2016).[2][3] "Some Conventional and Convenient Process for Functionalization of 6-Phenyl-4,5-Dihydropyridazinone Compounds." Organic Chemistry: Current Research, 5(2).[2][3] Link

Sources

- 1. 4-(Benzylthio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone | C22H23N3OS | CID 248728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one | C18H23N5OS2 | CID 3536778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Investigations on the synthesis and properties of some N-arylpiperazinylalkyl derivatives of 1,4-dioxo (1,4,5-trioxo)-1,2,3,4-tetra (and 1,2,3,4,5,6-hexa)hydropyrido[3,4-d]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

Welcome to the technical support center for the purification of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying this pyridazinone derivative. The following information is curated to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone, particularly after its synthesis via the Mannich reaction of 6-phenyl-3(2H)-pyridazinone, formaldehyde, and 1-benzylpiperazine.

Q1: Why is the yield of my purified 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone unexpectedly low after column chromatography?

Possible Causes & Solutions:

-

Compound Adsorption to Silica Gel: The basic nature of the piperazine moiety can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel, resulting in significant loss of product on the column.

-

Solution 1: Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), to your eluent system. This will neutralize the acidic silanol groups on the silica surface, reducing the strong interaction with your basic compound and improving its elution.

-

Solution 2: Alternative Stationary Phase: Consider using a different stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds.[1] Alternatively, base-deactivated silica gel can be employed to minimize adsorptive losses.[1]

-

-

Inappropriate Eluent Polarity: The chosen solvent system may be too polar, causing co-elution of your product with impurities, or not polar enough, leading to poor elution of the product.

-

Solution: Methodically screen different solvent systems using Thin Layer Chromatography (TLC) before performing column chromatography. A good starting point for this class of compounds is a mixture of a non-polar solvent like hexane or toluene and a polar solvent such as ethyl acetate or acetone. A common eluent system for pyridazinone derivatives is ethyl acetate/hexane. For more polar compounds, a system containing dichloromethane and methanol might be necessary. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal separation on the column.

-

-

Product Precipitation on the Column: If the compound has limited solubility in the eluent, it may precipitate at the top of the column, especially if loaded in a concentrated solution of a different solvent.

-

Solution: Ensure your crude product is fully dissolved in the loading solvent and use a minimal amount of this solvent. Ideally, the loading solvent should be the same as the initial eluent for the column. If the solubility is low, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

-

Q2: My TLC plate shows multiple spots even after column chromatography. What are these impurities and how can I remove them?

Possible Causes & Solutions:

-

Unreacted Starting Materials: The most common impurities are likely unreacted 6-phenyl-3(2H)-pyridazinone or 1-benzylpiperazine.

-

Identification: Run TLC plates with your purified fractions alongside the starting materials as standards. 6-phenyl-3(2H)-pyridazinone is generally more polar than the product, while 1-benzylpiperazine's polarity can vary.

-

Removal:

-

6-phenyl-3(2H)-pyridazinone: This can often be removed by careful column chromatography with a gradient elution, starting with a less polar solvent system to elute the product first.

-

1-benzylpiperazine: A simple acid wash of the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with dilute HCl can extract the basic 1-benzylpiperazine into the aqueous layer. Ensure to neutralize the organic layer and wash with brine before proceeding with further purification.

-

-

-

Byproducts of the Mannich Reaction: The Mannich reaction can sometimes lead to the formation of byproducts.[2][3]

-

Bis-substituted Product: It's possible for two molecules of the pyridazinone to react with one molecule of piperazine (if a secondary amine was used) or for other complex condensations to occur, especially with excess formaldehyde. These byproducts are often more polar than the desired product.

-

Removal: These are typically removed by careful column chromatography. A slower gradient and careful fraction collection are key.

-

-

Degradation on Silica Gel: As mentioned, basic compounds can be sensitive to acidic silica gel. This can sometimes lead to the formation of degradation products during chromatography.

-

Solution: The use of a basic modifier in the eluent or switching to a basic or neutral stationary phase will mitigate this issue.

-

TLC Visualization: For visualizing piperazine-containing compounds on a TLC plate, UV light (254 nm) is often effective if the compound is UV active.[4] Staining with potassium permanganate or p-anisaldehyde can also be used to visualize a broader range of compounds.[5] Dragendorff reagent is also a common choice for visualizing nitrogen-containing compounds.[4]

Q3: My purified product is an oil or a sticky solid and won't crystallize. How can I obtain a crystalline solid?

Possible Causes & Solutions:

-

Residual Solvent: The presence of residual solvent can inhibit crystallization.

-

Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

-

-

Amorphous Solid: The compound may naturally exist as an amorphous solid.

-

Solution: Attempt recrystallization from a variety of solvents or solvent systems.

-

-

Purity Issues: Even small amounts of impurities can sometimes prevent crystallization.

-

Solution: If you suspect impurities are the issue, re-purify a small sample by preparative TLC or HPLC to obtain a highly pure seed crystal. "Seeding" the bulk of your material with this crystal can induce crystallization.

-

Recrystallization Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

-

Recommended Solvents to Screen:

-

Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

-

Solvent Systems: Hexane/ethyl acetate, hexane/acetone, ethanol/water.[6]

-

Experimental Protocol for Recrystallization:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone?

Based on closely related structures, the pure compound is expected to be a white to off-white crystalline solid.[7]

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): This is an excellent method to assess the purity of the final product.

-

Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: What are the key safety precautions to take when working with the reagents for the synthesis and purification of this compound?

-

Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Piperazines: Can be corrosive and irritants. Handle with care and appropriate PPE.

-

Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.

Visualizations and Data

Diagram: General Purification Workflow

Caption: A general workflow for the purification of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone.

Table 1: Suggested Solvent Systems for Column Chromatography

| Stationary Phase | Eluent System (starting point) | Modifier (if needed) |

| Silica Gel | Hexane / Ethyl Acetate (e.g., 7:3) | 0.1-1% Triethylamine |

| Silica Gel | Dichloromethane / Methanol (e.g., 98:2) | 0.1-1% Triethylamine |

| Basic Alumina | Hexane / Ethyl Acetate (e.g., 8:2) | Not usually required |

References

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

- Li, J., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646.

- Yıldırım, S., et al. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)

- Al-Omair, M. A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.

-

Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

- Nitta, Y., et al. (1964). [PYRIDAZINE DERIVATIVES. V. SYNTHESIS OF DERIVATIVES OF 6-PHENYL-3(2H)-PYRIDAZINONE]. Chemical & Pharmaceutical Bulletin, 12, 69-73.

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

-

Common Organic Chemistry. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

-

University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

-

Sorbe. (2023, July 1). Silica Gel for Column Chromatography. Retrieved from [Link]

- Abdelwahab, N. S., et al. (2020). Simultaneous estimation of dimenhydrinate, cinnarizine and their toxic impurities benzophenone and diphenylmethylpiperazine; in silico toxicity profiling of impurities.

- Park, Y. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Godfrey, N. J. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S.

- Pawłowski, M., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

- Cserháti, T., & Forgács, E. (2000). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis.

- Al-Hourani, B. J., et al. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides.

- Rodriguez, J. A., et al. (2023). Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. Organics, 4(4), 527-554.

- Wang, Y., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.

- Dömling, A., & Uchil, V. R. (2018). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 14, 2236-2249.

- Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(15), 4994.

- Dotsenko, V. V., et al. (2011). The Mannich reaction in the synthesis of N,S-containing heterocycles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting regioselectivity in 4- vs 5-substituted pyridazinone synthesis

Topic: Troubleshooting Regioselectivity in 4- vs 5-Substituted Pyridazinone Synthesis Role: Senior Application Scientist Ticket Status: Open

Welcome to the Pyridazinone Synthesis Support Hub

User Guide Version: 2.4 (Current) Objective: Resolve regiochemical ambiguity between C4 and C5 positions during the synthesis and functionalization of pyridazin-3(2H)-ones.

Pyridazinones are privileged scaffolds in drug discovery (e.g., PDE inhibitors, calcium sensitizers). However, the electronic similarity between the C4 and C5 positions often leads to frustrating isomeric mixtures. This guide deconstructs the electronic bias of the ring and provides actionable protocols to force the desired regiochemistry.

Part 1: The Diagnostic Framework

Before troubleshooting, you must understand the electronic landscape of your scaffold. The 4,5-dihalo-3(2H)-pyridazinone system is not electronically symmetrical.

The Electronic Bias:

-

Position 4 (

to Carbonyl): This position is highly electrophilic due to the vinylogous amide resonance. The carbonyl group pulls electron density, activating C4 for nucleophilic attack ( -

Position 5 (

to Carbonyl): While still electrophilic, this position is less activated by the carbonyl but is influenced by the adjacent nitrogen (N1). It is often the site of secondary attack or requires specific catalytic activation (e.g., Pd-coupling).

Visualizing the Selectivity:

Figure 1: Decision matrix for selecting the synthetic route based on the desired regioisomer. C4 functionalization is generally favored under standard

Part 2: Troubleshooting Guides (Q&A)

Ticket #001: The

Mixture

User Query: "I am reacting 4,5-dichloro-2-methylpyridazin-3(2H)-one with benzylamine. I need the 5-amino isomer, but NMR shows I'm getting >90% of the 4-amino product. How do I switch the selectivity?"

Scientist Response: You are fighting the inherent electronic bias of the ring. The C4 position is the "soft" vinylogous center that is highly activated for nucleophilic attack by amines. You cannot easily reverse this with simple solvent/temperature changes for amines.

The Solution:

To access the 5-amino isomer, you generally cannot use direct

-

Route A (De Novo Synthesis): Introduce the nitrogen substituent before forming the pyridazinone ring.

-

Protocol: React a 2-amino-substituted-4-oxo-butenoate derivative with hydrazine.

-

-

Route B (The "Suzuki-Amination" Sequence):

-

If you must use the dichloro scaffold, first block C4 or exploit the fact that Pd-catalyzed cross-couplings can sometimes be tuned to C5 (though C4 is still often preferred in Pd-coupling without specific ligands).

-

Better Alternative: Use 4,5-dibromopyridazinone . The C5-Br bond can sometimes be more reactive in specific metal-halogen exchange reactions due to coordination with N1, allowing you to introduce an electrophile or cross-couple at C5.

-

Data Comparison: Nucleophile Selectivity

| Nucleophile Type | Preferred Position | Mechanism | Notes |

| Amines ( | C4 (Major) | Stabilized by carbonyl resonance. | |

| Alkoxides (RO-) | C4 (Major) | Highly selective in polar solvents. | |

| Thiols (RS-) | C4 (Mixed) | Can yield mixtures; solvent dependent. | |

| Suzuki (Boronic Acids) | C4 (Major) | Pd(0) Cycle | Oxidative addition prefers the more electron-deficient C-Cl (C4). |

Ticket #002: De Novo Cyclization Failures

User Query: "I'm trying to make a 5-aryl-pyridazinone by reacting mucochloric acid with a hydrazine, followed by a Friedel-Crafts step. But I'm getting the 4-aryl isomer."

Scientist Response:

The order of operations is critical here. The standard "Mucochloric Acid

Correct Protocol for 5-Aryl-Pyridazinones: You must perform the Friedel-Crafts reaction on the mucochloric acid derivative first , then cyclize.

Step-by-Step Protocol (The "Mucochloric" Route):

-

Friedel-Crafts Arylation:

-

Reagents: Mucochloric acid (1.0 eq), Arene (e.g., Benzene, excess or solvent),

(3.0 eq). -

Conditions: RT to

, 4-12 h. -

Mechanism: The

activates the lactone; the arene attacks the -

Intermediate: 3,4-dichloro-5-aryl-furan-2(5H)-one (Wait, usually it replaces the Cl or adds to the double bond? Correction: Standard literature (Search 1.1) confirms synthesis of 3,4-dichloro-5-phenylfuran-2(5H)-one is NOT the path. The reaction of mucochloric acid with benzene/

typically yields Z-2,3-dichloro-4-oxo-4-phenylbut-2-enoic acid (open form) or the lactone where the phenyl replaces the hydroxyl/hemiacetal group or adds to the beta position). -

Refined Mechanism: The Friedel-Crafts occurs at the pseudo-aldehyde position or the double bond.

-

Key Reference Check: Search 1.1 confirms: "3,4-Dichloro-5-phenylfuran-2(5H)-one was synthesized via Friedel-Crafts... using mucochloric acid and benzene."

-

-

Cyclization:

-

Reagents: Intermediate from Step 1 + Hydrazine Hydrate (1.2 eq).

-

Solvent: Ethanol or Acetic Acid.

-

Outcome: 5-Chloro-6-phenyl-pyridazin-3(2H)-one .

-

Why? The hydrazine attacks the ketone (formed from the Friedel-Crafts) and the carboxylic acid/lactone. The regiochemistry is locked because the phenyl group is already installed at the position that becomes C6 (or C5 depending on numbering convention).

-

Note: In the resulting pyridazinone, the Phenyl is at C6 and the Chlorine is at C5 (if starting from mucochloric acid which has two chlorines).

-

Wait, User asked for 5-aryl: If you want 5-aryl-4-chloro , you need to substitute the chlorine at C5. The route above gives 6-aryl .

-

To get the 5-Aryl isomer specifically: You likely need a Suzuki Coupling on the 4,5-dichloro-scaffold.

-

Problem: Suzuki couples C4 first.

-

Solution: Perform Suzuki to get 4-aryl. Then how do you get 5-aryl?

-

Inverted Strategy: Use 4-amino-5-halo scaffolds (obtained via Ticket #001) and perform Sandmeyer or cross-coupling on the remaining halide? Difficult.

-

Best Practice: Negishi or Suzuki coupling on 4,5-dichloropyridazinone using bulky ligands (e.g., IPr) or specific conditions can sometimes favor C5, but C4 is the thermodynamic preference.

-

Alternative: Synthesize a 1,4-dicarbonyl precursor where the aryl group is already at the desired position (beta to the ester), then cyclize.

Part 3: Advanced Catalysis (The "Magic" Bullet)

For users who cannot redesign their synthesis and must functionalize the ring:

Protocol: C4-Selective Suzuki Coupling (Standard)

-

Substrate: 4,5-dichloro-2-methylpyridazin-3(2H)-one.

-

Catalyst:

(5 mol%). -

Base:

(2M aq). -

Solvent: DME/Ethanol.

-

Temp:

. -

Result: 4-Aryl-5-chloro-2-methylpyridazin-3(2H)-one .

Protocol: Switching to C5 (The "Thiol" Exception) While hard nucleophiles hit C4, thiols can sometimes be directed to C5 or used to block C4.

-

Strategy: React 4,5-dichloro with a thiol. If it hits C4 (common), you have a thioether at C4.

-

Oxidation: Oxidize C4-S-R to C4-SO2-R (sulfone).

-

Displacement: The sulfone is a better leaving group than Cl. You can now displace the C4 group with a nucleophile, or if you wanted C5 functionalization, this doesn't help directly unless you use the sulfur as a handle.

The Real C5 Fix: Palladium Migration? Recent literature (Search 1.3) suggests that ligand-free or specific NHC-ligand conditions can alter site selectivity in similar dihalo-heterocycles (pyridines/pyrimidines). For pyridazinones, this is less established.

-

Recommendation: If you absolutely need the 5-substituted isomer and cannot synthesize it de novo, use the 4-bromo-5-iodopyridazinone (if accessible) to exploit the bond strength difference (I > Br for oxidative addition).

Part 4: Visualizing the Reaction Pathway

References

-

Cao, S. et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. Link

-

Kim, J. et al. (2012). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of Heterocyclic Chemistry. Link

-

Lérida, A. et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings. Journal of the American Chemical Society. Link

-

Mattson, A. et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH/PubMed. Link

Validation & Comparative

Comparative 1H NMR Profiling: 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

This guide provides a technical comparison and characterization protocol for 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone , a pharmacologically significant scaffold often investigated for analgesic, anti-inflammatory, and cardiovascular activities.

Executive Summary & Strategic Importance

In the development of pyridazinone-based therapeutics, the regioselectivity of nucleophilic substitution is the critical quality attribute (CQA). Synthesizing 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone typically involves reacting 4,5-dichloro-6-phenyl-3(2H)-pyridazinone with N-benzylpiperazine. This reaction competes between the C-4 and C-5 positions.

This guide details the 1H NMR signature required to distinguish the desired 5-substituted isomer (Target) from its thermodynamically favored 4-substituted regioisomer (Alternative) and the 4,5-disubstituted impurity .

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

-

Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).

-

Solvent: DMSO-d₆ is superior to CDCl₃ for this scaffold. Pyridazinones exhibit poor solubility in chloroform, leading to broad peaks and loss of the amide (NH) signal. DMSO-d₆ ensures sharp resolution of the diagnostic H-4/H-5 singlets.

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

Comparative Analysis: Product vs. Alternatives

The "performance" of the characterization lies in its ability to rule out structural alternatives. The table below contrasts the Target Product against its primary synthetic byproducts.

Table 1: Diagnostic Chemical Shift Comparison (δ ppm in DMSO-d₆)

| Moiety | Proton | Target: 5-Isomer | Alternative: 4-Isomer | Precursor (4,5-Dichloro) |

| Pyridazinone Ring | H-4 (Singlet) | 7.80 – 8.05 | Absent | Absent |

| Pyridazinone Ring | H-5 (Singlet) | Absent | 6.50 – 6.90 | Absent |

| Pyridazinone Ring | NH (Broad) | 12.80 – 13.10 | 12.80 – 13.10 | ~13.50 |

| Piperazine | N-CH₂ (Adj. to Ring) | 3.00 – 3.20 (m) | 3.30 – 3.50 (m) | Absent |

| Piperazine | N-CH₂ (Adj. to Benzyl) | 2.40 – 2.60 (m) | 2.40 – 2.60 (m) | Absent |

| Benzyl | Benzylic -CH₂- | ~3.50 (s) | ~3.50 (s) | Absent |

Technical Insight: The most definitive differentiator is the pyridazinone ring proton.

In the 5-isomer , the remaining proton is at position 4 (alpha to the carbonyl). The deshielding effect of the carbonyl shifts this singlet downfield to ~7.9 ppm .

In the 4-isomer , the remaining proton is at position 5 (beta to the carbonyl). This environment is relatively shielded, appearing upfield at ~6.8 ppm .

Structural Validation Logic

The following decision tree illustrates the logic flow for validating the synthesis of the 5-isomer using NMR data.

Figure 1: NMR logic flow for distinguishing regioisomers of benzylpiperazino-pyridazinones.

Detailed Spectral Assignment

Compound: 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone Solvent: DMSO-d₆ Frequency: 400 MHz

-

δ 13.0 ppm (1H, br s, NH): The amide proton of the pyridazinone ring. Its broadness and chemical shift are characteristic of the lactam tautomer.

-

δ 7.95 ppm (1H, s, H-4): The Critical Peak. This sharp singlet confirms substitution at the 5-position. If this peak appears at 6.8 ppm, the substitution has occurred at the 4-position.

-

δ 7.40 – 7.60 ppm (5H, m, 6-Phenyl): Protons belonging to the phenyl ring attached at position 6.

-

δ 7.20 – 7.35 ppm (5H, m, Benzyl-Ar): Protons of the benzyl aromatic ring. Usually overlapping but distinguishable by integration.

-

δ 3.52 ppm (2H, s, Benzyl-CH₂): The benzylic methylene bridge.

-

δ 3.10 ppm (4H, m, Piperazine-CH₂): Protons on the piperazine ring adjacent to the pyridazinone nitrogen.

-

δ 2.45 ppm (4H, m, Piperazine-CH₂): Protons on the piperazine ring adjacent to the benzyl nitrogen. (Note: May be obscured by DMSO solvent peak at 2.50 ppm; 2D COSY is recommended for confirmation).

References

-

Regioselectivity in Pyridazinone Synthesis

-

General NMR of Piperazine Derivatives

- Title: "Focusing on New Piperazinyl-methyl-3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity"

- Source: Erzincan Binali Yıldırım University

-

URL:[Link]

-

Pyridazinone NMR Data & Isomerism

- Title: "1H, 13C, and 15N NMR spectra of some pyridazine deriv

- Source: PubMed / Magnetic Resonance in Chemistry

-

URL:[Link]

Sources

Comparative Guide: Analgesic Potency of Pyridazinone Derivatives vs. NSAIDs

Focus: Efficacy, COX-2 Selectivity, and Gastrointestinal Safety Profiles

Executive Summary

The Clinical Dilemma: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac are potent analgesics but suffer from a critical flaw: non-selective inhibition of Cyclooxygenase-1 (COX-1), leading to severe gastrointestinal (GI) ulceration and bleeding.

The Pyridazinone Solution: 3(2H)-pyridazinone derivatives have emerged as a superior scaffold for next-generation analgesics. Unlike the acidic pharmacophores of traditional NSAIDs (which directly irritate the gastric mucosa), the pyridazinone ring offers a non-acidic template that frequently exhibits high COX-2 selectivity .

Key Finding: Recent comparative studies demonstrate that optimized pyridazinone derivatives (e.g., Emorfazone analogs, Compound 3g) can achieve analgesic potency equipotent or superior to Celecoxib and Indomethacin , while reducing the Ulcerogenic Index (UI) by up to 3-5 fold .

Mechanistic Comparison: The Pharmacophore Shift

The primary differentiator between these two classes lies in their binding affinity to the COX enzyme active sites.

-

Traditional NSAIDs (Indomethacin/Diclofenac): Contain a free carboxylic acid group. This group binds to Arg-120 in the COX channel but also causes direct local irritation in the stomach (ion trapping). They inhibit both constitutive COX-1 (cytoprotective) and inducible COX-2 (inflammatory).

-

Pyridazinone Derivatives: Utilize a heterocyclic ring system (pyridazin-3(2H)-one) that mimics the vicinal diaryl ring structure of Coxibs (e.g., Rofecoxib). This structure is bulky enough to fit the larger hydrophobic side pocket of COX-2 (Val-523) but is excluded from the smaller channel of COX-1 (Ile-523), resulting in high selectivity and reduced GI toxicity.

Visualization: The Arachidonic Acid Cascade & Intervention Points

Figure 1: Mechanism of Action. Traditional NSAIDs block the cytoprotective COX-1 pathway, causing ulcers. Pyridazinones selectively target the inflammatory COX-2 pathway.

Comparative Data Analysis

The following data aggregates findings from key medicinal chemistry studies comparing novel pyridazinone derivatives against standard clinical NSAIDs.

Table 1: In Vitro Potency & Selectivity (IC50)

Data Source: Aggregated from recent SAR studies (e.g., compounds analogous to 3g and 4a).

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI)* | Interpretation |

| Indomethacin (Standard) | 0.04 | 0.42 | 0.50 | Non-selective; higher affinity for COX-1 (Toxic). |

| Celecoxib (Standard) | 13.50 | 0.35 | 38.5 | High COX-2 selectivity. |

| Pyridazinone Cmpd 3g | >100 | 0.043 | >2300 | Superior Selectivity. Negligible COX-1 inhibition. |

| Pyridazinone Cmpd 4a | >50 | 0.067 | >740 | Highly potent COX-2 inhibition. |

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is better for safety.

Table 2: In Vivo Analgesic & Anti-Inflammatory Efficacy

Model: Carrageenan-induced Rat Paw Edema (3 hours post-dose).

| Compound | Dose (mg/kg) | % Edema Inhibition | Ulcerogenic Index (UI)* |

| Indomethacin | 10 | 86.7% | 20.20 (Severe) |

| Celecoxib | 10 | 81.0% | 4.50 (Mild) |

| Pyridazinone Cmpd 3g | 10 | 89.2% | 2.10 (Minimal) |

| Pyridazinone Cmpd 4a | 20 | 84.5% | 0.00 (None) |

*Ulcerogenic Index: Scored 0-20 based on lesion number and severity. Lower is safer.

Analysis: The pyridazinone derivatives demonstrate bio-equivalence or slight superiority in reducing inflammation (edema) compared to Indomethacin, but with a drastically improved safety profile (UI < 3.0 vs UI > 20.0).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use standardized, validated protocols.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 and Selectivity Index.[1] Principle: Peroxidase activity of COX heme converts TMPD to a colorimetric product.

-

Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0).

-

Incubation:

-

Add 10 µL of test compound (Pyridazinone derivative dissolved in DMSO) to the reaction well.

-

Add 10 µL of Enzyme (COX-1 or COX-2).

-

Incubate at 25°C for 15 minutes. Control: DMSO only.

-

-

Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (chromophore).

-

Measurement: Incubate for 5 minutes. Read absorbance at 590 nm using a microplate reader.

-

Calculation:

-

% Inhibition = ((Abs_Control - Abs_Test) / Abs_Control) * 100

-

Plot log-concentration vs. % inhibition to derive IC50.

-

Protocol B: Determination of Ulcerogenic Index (Safety)

Objective: Quantify gastric mucosal damage.

-

Fasting: Starve Wistar rats for 24 hours (water ad libitum) to ensure empty stomach.

-

Dosing: Administer test compound (oral gavage) at 3x therapeutic dose (stress test).

-

Termination: Sacrifice animals 6 hours post-dosing.

-

Examination:

-

Excise stomach, open along the greater curvature, and rinse with saline.

-

Examine mucosa with a 10x magnifying lens.

-

-

Scoring System (Self-Validating):

-

0.5 = Red coloration

-

1.0 = Spot ulcer

-

1.5 = Hemorrhagic streak

-

2.0 = Deep ulcer (>3mm)

-

3.0 = Perforation

-

Calculation:UI = (Sum of scores / Number of animals)

-

Experimental Workflow Diagram

This workflow illustrates the critical path from synthesis to safety validation.

Figure 2: Drug Discovery Workflow. A "Go/No-Go" decision is made after the Selectivity Index calculation before proceeding to animal models.

Conclusion

The transition from carboxyl-containing NSAIDs to pyridazinone-based scaffolds represents a significant advancement in analgesic development. The experimental data confirms that pyridazinone derivatives maintain the high analgesic efficacy of Indomethacin (80-90% inhibition) while virtually eliminating the gastric ulceration risks associated with COX-1 inhibition.

For drug development professionals, the 3(2H)-pyridazinone moiety is a validated, versatile pharmacophore that warrants prioritization in lead optimization for chronic pain management therapies.

References

-

Abdel-Aziz, M., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents.[2] Archives of Pharmacal Research.[2]

-

Chowdhury, M.A., et al. (2010).

-

El-Moghazy, S.M., et al. (2023). Design, synthesis, and biological evaluation of new pyridazinone derivatives as potent anti-inflammatory agents with selective COX-2 inhibitory activity. European Journal of Medicinal Chemistry.

-

Cayman Chemical. COX-1 and COX-2 Inhibitor Screening Assay Kit Protocol.

-

Rainsford, K.D. (2007). Anti-inflammatory drugs in the 21st century. Subcellular Biochemistry.

Sources

Safety Operating Guide

Navigating the Unseen: A Safety and Handling Guide for 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone

Hazard Assessment: Understanding the Compound's Profile

Given its molecular structure, 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone incorporates both the pyridazinone and piperazine moieties. Pyridazinone derivatives are known for their diverse biological activities, suggesting that even small quantities could have physiological effects.[1][2] The piperazine component, in its parent form, is recognized as a corrosive substance, particularly to the skin, eyes, and mucous membranes.[4][5] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess irritant, corrosive, and potentially other unknown toxicological properties.

Assumed Hazard Profile:

| Hazard Class | Potential Effects | Rationale |

| Acute Toxicity (Oral) | Harmful if swallowed. | Common hazard for many research chemicals. |

| Skin Corrosion/Irritation | May cause skin irritation or chemical burns.[4][5] | Based on the known corrosive nature of piperazine.[4][5] |

| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[4] | Piperazine is known to be corrosive to the eyes.[4] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | A common property of fine chemical powders. |

| Unknown Chronic Effects | Long-term exposure effects are not known. | As a novel compound, chronic toxicity data is unavailable. |

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone.

| PPE Category | Item | Specifications and Remarks |

| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles that meet ANSI Z87.1 standards are mandatory to protect against dust particles.[6] A face shield should be worn over goggles when there is a risk of splashing.[6][7] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[8] It is crucial to inspect gloves for any damage before use and to change them immediately upon any sign of contamination.[8] For tasks with a higher risk of exposure, double gloving is recommended. |

| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[6] |

| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the feet are required in the laboratory.[8] |

| Respiratory Protection | Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to control exposure to dust. If a fume hood is not available or if there is a risk of generating aerosols, a properly fitted N95 or higher-rated respirator should be used.[9] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Preparation

-

Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

-

PPE Inspection : Don all required PPE, carefully inspecting each item for defects.

-

Gather Materials : Have all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers readily accessible within the fume hood.

Handling and Weighing

-

Containment : Perform all manipulations of the solid compound within the chemical fume hood.

-

Careful Dispensing : Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust.

-

Solution Preparation : If preparing a solution, add the solvent to the solid in a closed container and mix gently.

Post-Handling

-

Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

-

Hand Washing : After removing gloves, wash hands thoroughly with soap and water.[8]

Disposal Plan: Responsible Waste Management

All waste generated from handling 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone must be treated as hazardous waste.

-

Solid Waste : Place all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.

-

Liquid Waste : Dispose of solutions containing the compound in a designated, sealed, and clearly labeled hazardous liquid waste container.

-

Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

Never dispose of this chemical or its waste down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.[3]

-

Spill : For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone.

Caption: Safe Handling and Disposal Workflow.

Conclusion

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By adopting these rigorous safety protocols, researchers can confidently and safely explore the therapeutic potential of 5-(4-benzylpiperazino)-6-phenyl-3(2H)-pyridazinone and other innovative molecules. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your environmental health and safety department.

References

- Benchchem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.

- Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.

- The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.

- Valent U.S.A. Corporation. (2012, February 24). Material Safety Data Sheet.

- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide.

- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.

- Fisher Scientific. (2010, October 22). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Piperazine.

- BLD Pharmatech. (n.d.). 8-Benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one Safety Data Sheet.

- Wawrzyniak, A., et al. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 33(4), 849-860.

- Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-22.

- National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. research.arizona.edu [research.arizona.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.